N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
CAS No.:
Cat. No.: VC16024244
Molecular Formula: C16H16F3N5O5
Molecular Weight: 415.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16F3N5O5 |
|---|---|
| Molecular Weight | 415.32 g/mol |
| IUPAC Name | N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C16H16F3N5O5/c17-16(18,19)14(28)21-3-1-2-7-5-24(10-4-8(26)9(6-25)29-10)12-11(7)13(27)23-15(20)22-12/h5,8-11,25-26H,3-4,6H2,(H,21,28)(H2,20,23,27)/t8-,9+,10+,11?/m0/s1 |
| Standard InChI Key | VJDQPKUZXPIHOO-JSBCTHHUSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C3C2=NC(=NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
| Canonical SMILES | C1C(C(OC1N2C=C(C3C2=NC(=NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine ring and the attachment of the oxolane and trifluoroacetamide moieties. Common methods might involve nucleophilic substitution, condensation reactions, and protection-deprotection strategies to ensure the correct stereochemistry.
Biological Activity
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidines, have been studied for their potential as inhibitors of various enzymes and receptors. For example, some pyrrolopyrimidines are known to inhibit vascular endothelial growth factor receptors (VEGFRs), which are involved in angiogenesis and tumor growth . The specific biological activity of this compound would depend on its ability to interact with biological targets, which could be influenced by its stereochemistry and functional groups.
Research Findings and Potential Applications
While specific research findings on this exact compound are not available, compounds with similar structures have shown promise in various therapeutic areas, including oncology and cardiovascular diseases. Further research would be needed to determine the potential applications of this compound.
Data Tables
Given the lack of specific data on this compound, the following table provides a general overview of the types of data that might be relevant for similar compounds:
| Property | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Stereochemistry | (2R,4S,5R) |
| Functional Groups | Amino, hydroxyl, hydroxymethyl, trifluoroacetamide |
| Potential Biological Activity | Enzyme inhibition, receptor modulation |
| Synthesis Methods | Nucleophilic substitution, condensation reactions |
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